CID 1375606

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 1375606: . 该化合物是孤儿G蛋白偶联受体GPR27 的一种特异性且有效的替代激动剂 . 它以其诱导受体与β-arrestin 2偶联但不与G蛋白偶联的能力而闻名 .

科学研究应用

2,4-二氯-N-[4-(苯氨基)羰基]苯基苯甲酰胺: 在科学研究中有多种应用:

作用机制

该化合物通过作为GPR27 受体的替代激动剂发挥作用 . 与GPR27 结合后,它会促进β-arrestin 2 募集到受体上,这是受体信号传导的关键步骤 . 这种相互作用不涉及与G蛋白偶联,这使其与其他激动剂有所区别 . GPR27 的激活与胰岛素启动子活性及其分泌有关,表明它在葡萄糖代谢中发挥作用 .

与相似化合物的比较

2,4-二氯-N-[4-(苯氨基)羰基]苯基苯甲酰胺: 在其对GPR27 的特异性作用方面是独一无二的。类似的化合物包括:

2,4-二氯苯甲酰胺: 缺少苯氨基羰基,使其对GPR27 的特异性降低.

4-氨基苯甲酰胺: 没有二氯苯甲酰基,影响其结合亲和力和特异性.

N-苯基苯甲酰胺: 缺少二氯和氨基羰基,导致不同的生物活性.

这些比较突出了2,4-二氯-N-[4-(苯氨基)羰基]苯基苯甲酰胺 的独特结构特征,这些特征使其作为GPR27 激动剂具有特异性和效力 .

生化分析

Biochemical Properties

CID 1375606 plays a significant role in biochemical reactions. It interacts with the GPR27 receptor and promotes the recruitment of β-arrestin 2 . The nature of these interactions is characterized by the compound’s ability to selectively bind to the GPR27 receptor over closely related receptors .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting the recruitment of β-arrestin 2 to the GPR27 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GPR27 receptor. It acts as a surrogate agonist, binding to the receptor and promoting the recruitment of β-arrestin 2 . This leads to changes in gene expression and can result in enzyme inhibition or activation.

准备方法

合成路线和反应条件: 2,4-二氯-N-[4-(苯氨基)羰基]苯基苯甲酰胺 的合成涉及2,4-二氯苯甲酰氯 与4-氨基苯甲酰胺 在碱如三乙胺 存在下的反应 . 该反应通常在有机溶剂如二氯甲烷 中回流条件下进行 . 然后通过重结晶或柱层析纯化产物 .

工业生产方法: 对于2,4-二氯-N-[4-(苯氨基)羰基]苯基苯甲酰胺 ,特定的工业生产方法该工艺将针对产量和纯度进行优化,同时考虑成本效益和环境影响 .

化学反应分析

相似化合物的比较

2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: is unique in its specific action on GPR27 . Similar compounds include:

2,4-Dichlorobenzamide: Lacks the phenylamino carbonyl group, making it less specific for GPR27 .

4-Aminobenzamide: Does not have the dichlorobenzoyl group, affecting its binding affinity and specificity.

N-Phenylbenzamide: Lacks both the dichloro and aminocarbonyl groups, resulting in different biological activity.

These comparisons highlight the unique structural features of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide that contribute to its specificity and potency as a GPR27 agonist .

生物活性

CID 1375606 is a compound identified as an agonist of the orphan G protein-coupled receptor (GPCR) GPR27. This receptor is part of a class of receptors that have garnered interest due to their potential roles in various biological processes and disease mechanisms. The following sections detail the biological activity, mechanisms, and research findings related to this compound.

This compound functions primarily as an agonist for GPR27, promoting the recruitment of β-arrestin 2 to both chimeric GPR27V2 and wild-type GPR27 in luciferase complementation assays. The effective concentration (EC50) values for this interaction are reported at 0.46 µM and 7.9 µM, indicating its potency in activating the receptor .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Parameter | Value |

|---|---|

| Compound ID | This compound |

| Target Receptor | GPR27 |

| EC50 (Chimeric GPR27V2) | 0.46 µM |

| EC50 (Wild-type GPR27) | 7.9 µM |

| Primary Function | β-arrestin 2 recruitment |

Research Findings

Recent studies have explored the implications of GPR27 activation in various contexts, particularly in cancer biology and metabolic disorders. Notably, the activation of GPR27 has been linked to cellular signaling pathways that could influence tumor progression and response to therapies.

Case Studies

- Glioblastoma Treatment : In a systematic review focused on glioblastoma, this compound was included among several compounds screened for their effects on tumor viability. While specific outcomes for this compound were not highlighted, its role as a GPR27 agonist suggests potential avenues for further investigation in glioblastoma models .

- Metabolic Regulation : The activation of GPCRs like GPR27 is known to modulate metabolic pathways. Investigations into the role of this compound in metabolic regulation may reveal insights into its therapeutic potential for metabolic disorders .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other known GPCR agonists:

| Compound | Target Receptor | EC50 | Biological Activity |

|---|---|---|---|

| This compound | GPR27 | 0.46 µM | β-arrestin recruitment |

| Compound A | GPCR X | 0.25 µM | Inhibition of cell proliferation |

| Compound B | GPCR Y | 1.5 µM | Induction of apoptosis |

属性

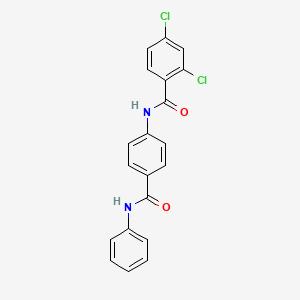

IUPAC Name |

2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-14-8-11-17(18(22)12-14)20(26)24-16-9-6-13(7-10-16)19(25)23-15-4-2-1-3-5-15/h1-12H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDXBXPRBQVAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。